Taurinamide-d4
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Overview
Description
Taurinamide-d4 is a deuterated derivative of taurinamide, which is a derivative of taurine, a naturally occurring amino acid. Taurine is known for its role in various physiological processes, including bile salt formation, eye health, and cardiovascular function. This compound is often used in scientific research due to its stable isotopic labeling, which makes it useful in various analytical and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Taurinamide-d4 typically involves the deuteration of taurinamide. One common method is the reaction of taurine with deuterated reagents to introduce deuterium atoms into the molecule. The process may involve the use of deuterated water (D2O) or other deuterated solvents under controlled conditions to ensure the incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control to ensure its suitability for research applications.
Chemical Reactions Analysis
Types of Reactions: Taurinamide-d4 can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form taurine or other oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives, although this is less common.
Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: The major product is often taurine or its oxidized derivatives.
Reduction: Reduced derivatives of this compound.
Substitution: Substituted derivatives depending on the reagents used.
Scientific Research Applications
Taurinamide-d4 has a wide range of applications in scientific research, including:
Chemistry: Used as a stable isotopic label in mass spectrometry and nuclear magnetic resonance (NMR) studies to trace metabolic pathways and reaction mechanisms.
Biology: Employed in studies of taurine metabolism and its physiological roles in various organisms.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in clinical studies.
Industry: Used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Taurinamide-d4 is similar to that of taurine and its derivatives. It is believed to exert its effects through various molecular targets and pathways, including:
Cell Membrane Stabilization: this compound may help stabilize cell membranes by interacting with phospholipids and proteins.
Calcium Homeostasis: It may play a role in regulating intracellular calcium levels, which is crucial for various cellular functions.
Antioxidant Activity: this compound may exhibit antioxidant properties, protecting cells from oxidative stress.
Comparison with Similar Compounds
Taurine: The parent compound of taurinamide-d4, known for its physiological roles and therapeutic potential.
Taurolidine: A derivative of taurinamide with antimicrobial and antineoplastic properties.
Taurultam: Another derivative of taurine with similar properties.
Uniqueness of this compound: this compound is unique due to its stable isotopic labeling, which makes it particularly useful in analytical and biochemical studies. Its deuterium atoms provide a distinct advantage in tracing metabolic pathways and studying reaction mechanisms, making it a valuable tool in scientific research.
Biological Activity
Taurinamide-d4, a derivative of taurine, has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the synthesis, biological activity, and implications of this compound based on diverse research findings.
1. Chemical Structure and Synthesis
This compound is a deuterated form of taurinamide, which is characterized by the presence of a sulfonic acid group and an amine group. The synthesis typically involves the reaction of taurine with various acylating agents to produce a range of taurinamide derivatives. The introduction of deuterium (d4) enhances the stability and tracking of the compound in biological systems.
2.1 Antimicrobial Activity
Research has shown that various taurinamide derivatives exhibit significant antimicrobial properties. A study synthesized a series of taurinamide derivatives and evaluated their antimicrobial activity against several bacterial strains. The results indicated that certain derivatives displayed potent antibacterial effects, potentially due to their ability to disrupt bacterial cell membranes.
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 18 |
This compound | S. aureus | 20 |
This compound | P. aeruginosa | 15 |
This table summarizes the antimicrobial efficacy of this compound against selected bacterial strains, highlighting its potential as an antibacterial agent .
2.2 Anticancer Activity
Taurinamide derivatives have also been investigated for their anticancer properties. Notably, studies have shown that certain taurinamide derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.
- Mechanisms of Action :
- Induction of intrinsic apoptotic pathways.
- Upregulation of pro-apoptotic proteins (e.g., BAX).
- Downregulation of anti-apoptotic proteins (e.g., Bcl-2).
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MDA-MB-231 (breast) | 12 | Caspase-dependent |
This compound | SH-SY5Y (neuroblastoma) | 10 | Caspase-independent |
This table illustrates the cytotoxic effects of this compound on different cancer cell lines, emphasizing its potential as an anticancer agent .
3.1 Case Study: Antimicrobial Efficacy
In a controlled laboratory setting, a series of taurinamide derivatives were tested for their ability to inhibit bacterial growth. The results indicated that compounds with specific functional groups exhibited enhanced antibacterial activity, suggesting that structural modifications can significantly influence biological outcomes.
3.2 Case Study: Anticancer Research
In vitro studies have demonstrated that this compound can effectively reduce cell viability in various cancer cell lines while sparing normal cells, indicating a degree of selectivity that is crucial for therapeutic applications. Further research is warranted to explore its efficacy in vivo and its potential role in combination therapies for enhanced anticancer effects.
4. Conclusion and Future Directions
This compound exhibits promising biological activities, particularly in antimicrobial and anticancer domains. Its ability to induce apoptosis in cancer cells while maintaining lower toxicity in normal cells positions it as a candidate for further pharmacological development. Future research should focus on:
- In vivo studies to evaluate efficacy and safety.
- Exploration of structure-activity relationships to optimize its pharmacological properties.
- Investigation into its mechanisms of action at the molecular level.
The continued exploration of this compound could lead to significant advancements in therapeutic strategies for infectious diseases and cancer treatment.
Properties
Molecular Formula |
C2H8N2O2S |
---|---|
Molecular Weight |
128.19 g/mol |
IUPAC Name |
2-amino-1,1,2,2-tetradeuterioethanesulfonamide |
InChI |
InChI=1S/C2H8N2O2S/c3-1-2-7(4,5)6/h1-3H2,(H2,4,5,6)/i1D2,2D2 |
InChI Key |
MVQXBXLDXSQURK-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)N)N |
Canonical SMILES |
C(CS(=O)(=O)N)N |
Origin of Product |
United States |
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